

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-6-methylnicotinic acid

Cat. No.: B1342473

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid, systematically named 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its analogs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

While experimental data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** is not extensively available in the public domain, a summary of available and predicted data is presented below. These values provide a foundational understanding of the compound's physicochemical profile.

Property	Value	Source
IUPAC Name	5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid	-
CAS Number	503437-35-2	[1] [2]
Molecular Formula	C ₇ H ₆ BrNO ₃	-
Molecular Weight	232.03 g/mol	[3]
Predicted Boiling Point	353.1±42.0 °C	[3]
Predicted pKa	Data not available	-
Predicted logP	Data not available	-
Safety	Harmful if swallowed. Causes serious eye irritation.	[4]

Synthesis

A detailed experimental protocol for the synthesis of **5-Bromo-2-hydroxy-6-methylnicotinic acid** is not readily available. However, a plausible synthetic route can be adapted from the established synthesis of structurally similar compounds, such as 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid^[5]. The proposed synthesis involves the bromination of a suitable 2-hydroxy-6-methylnicotinic acid precursor.

Proposed Experimental Protocol:

Starting Material: 2-Hydroxy-6-methylnicotinic acid.

Reagents:

- Sodium hydroxide (50% solution)
- Bromine
- Hydrochloric acid (12N)

- Isopropyl alcohol or 95% Ethanol (for recrystallization)

Procedure:

- Preparation of the Substrate Solution: Dissolve 2-hydroxy-6-methylnicotinic acid in an aqueous solution of sodium hydroxide.
- Preparation of Sodium Hypobromite Solution: In a separate vessel, carefully add bromine to a cold (0 °C) aqueous solution of sodium hydroxide.
- Bromination Reaction: To the solution of the sodium salt of 2-hydroxy-6-methylnicotinic acid, add the freshly prepared sodium hypobromite solution. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.
- Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as isopropyl alcohol or ethanol, to yield the purified **5-Bromo-2-hydroxy-6-methylnicotinic acid**.

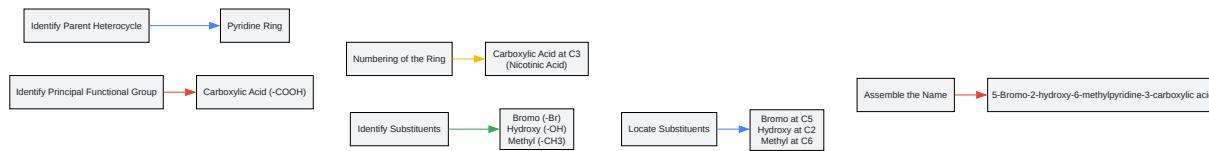
Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** is limited. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
- ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being characteristic of the substitution pattern.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), C-O stretching, and vibrations associated with the substituted pyridine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Potential Biological Activity and Signaling Pathways


Nicotinic acid and its derivatives are known to interact with various biological targets. While specific studies on **5-Bromo-2-hydroxy-6-methylnicotinic acid** are not widely reported, its structural similarity to other biologically active nicotinic acid analogs suggests potential areas of interest for research and drug development.

Derivatives of nicotinic acid have been investigated for their potential as antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors[6]. These receptors are implicated in a variety of neurological and psychiatric disorders.

Furthermore, the core nicotinic acid scaffold is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and redox reactions.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the IUPAC naming of **5-Bromo-2-hydroxy-6-methylnicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for deriving the IUPAC name.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. CAS#:503437-35-2 | 5-Bromo-2-hydroxy-6-Methylpyridine-3-carboxylic acid | Chemsra [chemsra.com]
- 3. 5-Bromo-2-hydroxy-6-Methylpyridine-3-carboxylic acid price, buy 5-Bromo-2-hydroxy-6-Methylpyridine-3-carboxylic acid - chemicalbook [chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. prepchem.com [prepchem.com]
- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342473#5-bromo-2-hydroxy-6-methylnicotinic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com